4-(Trifluoromethyl)-6-methyl-quinoline
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Overview
Description
4-(Trifluoromethyl)-6-methyl-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-6-methyl-quinoline typically involves the cyclization of appropriate anilines with ethyl 4,4,4-trifluoroacetoacetate. This reaction is catalyzed by acids and proceeds through the formation of 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-6-methyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-6-methyl-quinoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anti-cancer drugs .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with different biological activities.
Fluoroquinolines: A class of compounds with similar structural features but different functional groups and biological activities.
Uniqueness
4-(Trifluoromethyl)-6-methyl-quinoline is unique due to the presence of both trifluoromethyl and methyl groups on the quinoline ring, which enhances its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
596845-35-1 |
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Molecular Formula |
C11H8F3N |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-10-8(6-7)9(4-5-15-10)11(12,13)14/h2-6H,1H3 |
InChI Key |
LZOOVEJBURRNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
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